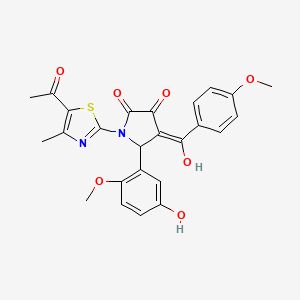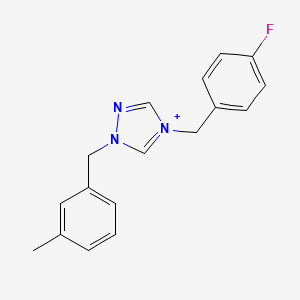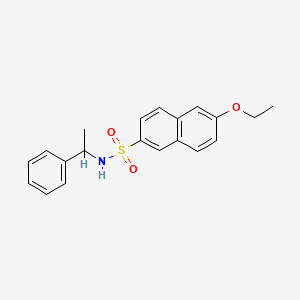![molecular formula C20H27NO3 B13371656 N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane core, which is a diamondoid structure, linked to a carboxamide group and a methoxyphenoxyethyl side chain. This combination of structural elements imparts distinctive chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by isomerization.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the adamantane derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Methoxyphenoxyethyl Side Chain: The final step involves the reaction of the intermediate with 4-methoxyphenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The methoxyphenoxyethyl side chain can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine
- N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
- N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide stands out due to its adamantane core, which imparts unique properties such as enhanced stability and membrane permeability. This makes it particularly valuable in applications where these properties are crucial, such as in drug delivery and material science.
特性
分子式 |
C20H27NO3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-23-17-2-4-18(5-3-17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |
InChIキー |
CPVRBAFQSTXUQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)

![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)

